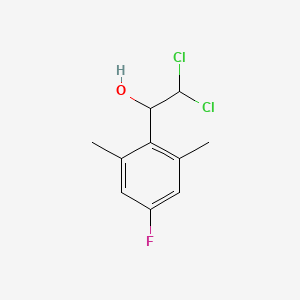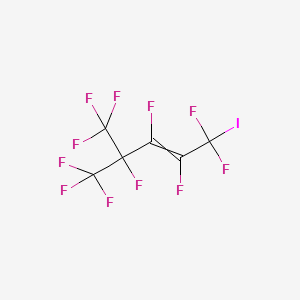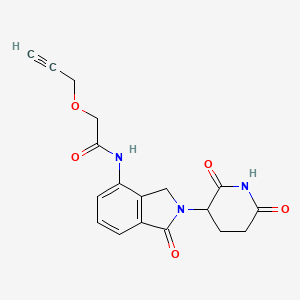
Lenalidomide-acetamido-O-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-acetamido-O-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-propargyl typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then subjected to catalytic reduction using 10% palladium on carbon at 50-60 psi of hydrogen
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-acetamido-O-propargyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions are used to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with different functional groups, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-acetamido-O-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Lenalidomide-acetamido-O-propargyl exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also modulates the immune response by enhancing the production of interleukin-2 and interferon-gamma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative with similar immunomodulatory properties.
CC-92480: A more potent derivative with higher efficacy in degrading target proteins.
Uniqueness
Lenalidomide-acetamido-O-propargyl is unique due to its specific modifications, which enhance its selectivity and potency in degrading target proteins. This makes it a valuable compound for targeted cancer therapies and other medical applications .
Eigenschaften
Molekularformel |
C18H17N3O5 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-8-26-10-16(23)19-13-5-3-4-11-12(13)9-21(18(11)25)14-6-7-15(22)20-17(14)24/h1,3-5,14H,6-10H2,(H,19,23)(H,20,22,24) |
InChI-Schlüssel |
MRRIBQZLOOMBLC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)

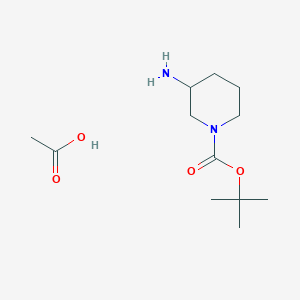
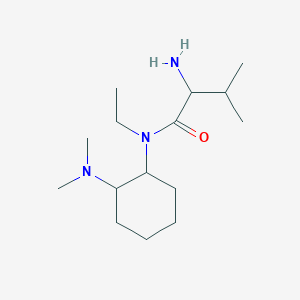


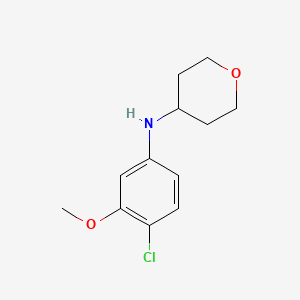
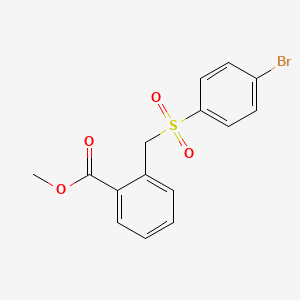
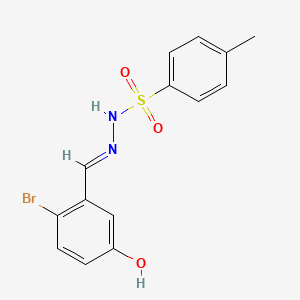
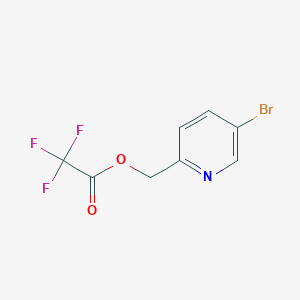
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
